3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile

Description

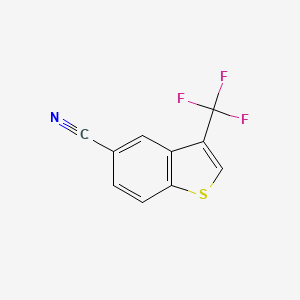

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 3 and a nitrile (-CN) group at position 4. The benzothiophene scaffold consists of a fused benzene and thiophene ring, imparting unique electronic and steric properties.

Properties

CAS No. |

617706-26-0 |

|---|---|

Molecular Formula |

C10H4F3NS |

Molecular Weight |

227.21 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H |

InChI Key |

ZLPMBORNSHARBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylation

| Starting Material | Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Benzothiophene-5-carbonitrile | Togni’s reagent | Cu(OTf)₂ | 72 | |

| 5-Cyano-2-iodophenyl acetate | CF₃I | Pd(OAc)₂ | 65 |

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling enables modular synthesis. For instance, Suzuki-Miyaura coupling between 3-bromo-1-benzothiophene-5-carbonitrile and trifluoromethylboronic acid derivatives achieves the target compound. A reported protocol uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF) at 100°C .

Optimized Conditions :

Radical approaches using sodium triflinate (CF₃SO₂Na) and peroxides allow direct CF₃ introduction. A copper(II)-catalyzed method employs tert-butyl hydroperoxide (TBHP) as an oxidizer in acetonitrile . The cyano group at the 5-position directs radical addition to the 3-position via electron-deficient aromatic systems.

Procedure :

-

Dissolve 1-benzothiophene-5-carbonitrile (1 equiv) and CF₃SO₂Na (2 equiv) in MeCN.

-

Add CuSO₄·5H₂O (10 mol%) and TBHP (3 equiv).

-

Stir at 85°C for 3 hours.

-

Isolate product via column chromatography (hexane/EtOAc).

One-Pot Multistep Synthesis

A scalable one-pot method combines cyclization and trifluoromethylation:

-

Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malononitrile forms a β-cyanostyrene intermediate .

-

Cyclization with elemental sulfur in DMF at 120°C generates the benzothiophene core .

-

Nitration followed by reduction introduces the cyano group at the 5-position .

Data Table 2 : One-Pot Synthesis Metrics

| Step | Reagents | Conditions | Intermediate Yield (%) |

|---|---|---|---|

| Knoevenagel condensation | Malononitrile, piperidine | 100°C, 4 hours | 89 |

| Cyclization | S₈, DMF | 120°C, 6 hours | 75 |

| Nitration/Reduction | HNO₃, H₂/Pd-C | 0°C → RT, 12 hours | 82 |

Challenges and Optimization

-

Regioselectivity : The electron-withdrawing cyano group directs electrophilic substitution to the 3-position, but competing reactions at the 2-position may occur without proper directing groups .

-

Side Reactions : Over-trifluoromethylation or desulfurization can reduce yields; additives like 1,10-phenanthroline mitigate this .

-

Purification : Silica gel chromatography (hexane/EtOAc 4:1) effectively isolates the product, with typical purity >95% by HPLC .

Industrial-Scale Considerations

-

Cost-Efficiency : Sodium triflinate (CF₃SO₂Na) is preferred over Togni’s reagent for large-scale synthesis due to lower cost .

-

Solvent Recovery : DMSO and THF are recycled via distillation, reducing environmental impact .

-

Safety : Exothermic reactions during cyclization require temperature control (<130°C) to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Overview:

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and anti-cancer pathways. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Key Findings:

- Bioactive Molecules: Research indicates that derivatives of 3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile exhibit significant biological activity, including antitumor effects and anti-inflammatory properties .

- Mechanism of Action: The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and function. This interaction is essential for the development of effective therapeutic agents.

Case Study:

In a study examining the synthesis of benzothiophene derivatives, compounds incorporating the trifluoromethyl group showed enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts. The study reported yields exceeding 90% for some derivatives, indicating the efficiency of the synthetic routes employed .

Material Science

Overview:

The unique chemical structure of this compound allows for the creation of advanced materials with improved thermal stability and electrical properties.

Applications:

- Organic Semiconductors: The compound is utilized in the production of organic semiconductors, which are crucial for electronic devices such as OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.

- Corrosion Inhibitors: Its chemical properties make it suitable for developing materials that can prevent corrosion in various industrial applications .

Data Table: Properties and Applications in Material Science

| Property | Value/Description | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics |

| Electrical Conductivity | Enhanced due to fluorination | Organic Semiconductors |

| Corrosion Resistance | Effective in harsh environments | Industrial Coatings |

Agricultural Chemistry

Overview:

Research into the agricultural applications of this compound focuses on its potential as an agrochemical.

Potential Uses:

- Herbicides and Fungicides: The compound is being explored for its efficacy in controlling pests while minimizing environmental impact. Its fluorinated structure may enhance bioactivity compared to traditional agrochemicals .

Case Study:

A recent investigation into the herbicidal properties of trifluoromethyl-substituted benzothiophenes revealed that these compounds exhibit significant activity against common agricultural pests, with some formulations achieving over 80% efficacy in field trials .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Structure Variations

Benzothiophene Derivatives 5-Chloro-1-benzothiophene-3-carbonitrile (CAS 16296-79-0): Replaces -CF₃ with -Cl at position 3. This derivative may serve as a chemical intermediate in synthetic pathways . Target Compound: The -CF₃ group at position 3 increases electron-withdrawing effects, stabilizing negative charges and enhancing resistance to oxidative degradation.

Benzene Derivatives 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2): A benzene ring with -Cl at position 3 and -CF₃ at position 5. Molecular weight: 205.57 .

Pyridine/Phenyl Derivatives

- Pyridalyl (CAS 179101-81-6): A pyridine-phenyl ether with -CF₃ on a pyridine ring. The nitrogen in pyridine introduces basicity, contrasting with the neutral benzothiophene core. Pyridalyl’s molecular weight (491.12) and insecticidal activity highlight the role of -CF₃ in agrochemical design .

Pyrazole Derivatives

- Celecoxib : A pyrazole-based pharmaceutical with -CF₃ at position 3. The diaryl-substituted pyrazole structure demonstrates how -CF₃ enhances binding to cyclooxygenase-2 (COX-2), a key anti-inflammatory target .

Substituent Effects

- Electron-Withdrawing Groups : -CF₃ and -CN synergistically decrease electron density in the aromatic system, favoring electrophilic substitution at specific positions.

- Lipophilicity : -CF₃ increases logP values, improving membrane permeability, while -CN balances this with polar character.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Comparable Compounds

*Calculated based on benzothiophene (C₈H₆S) + -CF₃ (69 g/mol) + -CN (26 g/mol).

Functional Insights

- Agrochemical Relevance : Pyridalyl’s success as an insecticide suggests that the target compound’s -CF₃ and -CN groups could be leveraged in pest control formulations .

Biological Activity

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 215.16 g/mol. Its structure includes a benzothiophene core with a trifluoromethyl group and a carbonitrile substituent, which may contribute to its biological properties.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. The carbonitrile moiety may participate in hydrogen bonding, further influencing the compound's interaction with biological macromolecules.

Anticancer Activity

Studies have shown that benzothiophene derivatives exhibit anticancer properties. For instance, structural optimization studies on related compounds revealed significant activity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . The presence of the trifluoromethyl and carbonitrile groups may enhance this activity by modulating cellular pathways involved in proliferation and apoptosis.

Anti-inflammatory Properties

Thiophene-based compounds have been reported to possess anti-inflammatory activities. For example, certain derivatives have demonstrated the ability to inhibit COX and LOX enzymes, which are critical in inflammatory processes . The mechanism involves the modulation of inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could similarly affect these pathways.

Antiviral Activity

Recent studies indicate that thiophene derivatives may exhibit antiviral properties against viruses like H5N1 and SARS-CoV-2 . The mechanism typically involves interference with viral replication processes or modulation of host cell responses.

Case Studies

Q & A

Basic: What are the optimal synthetic routes for 3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves cyclization of precursor thiophene derivatives followed by trifluoromethylation. Key steps include:

- Cyclization: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the benzothiophene core .

- Trifluoromethylation: Employ Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis to introduce the -CF₃ group .

- Nitration/Cyanidation: Sequential nitration (HNO₃/H₂SO₄) and reduction-cyanation (SnCl₂/HCl followed by NaCN) to install the carbonitrile group .

Yield Optimization:

- Use anhydrous conditions for trifluoromethylation to minimize side reactions.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify intermediates .

- Typical Yields: 45–60% after purification by column chromatography (silica gel, hexane/ethyl acetate).

Basic: How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

Methodological Answer:

- ¹H NMR: Aromatic protons in the benzothiophene ring appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz). The -CF₃ group causes deshielding of adjacent protons .

- ¹⁹F NMR: A singlet at δ -62 ppm confirms the trifluoromethyl group .

- IR Spectroscopy: Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1350–1100 cm⁻¹ (C-F stretches) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 256.0 (calculated 255.04) with fragments at m/z 209 (loss of -CF₃) and 182 (benzothiophene core) .

Basic: What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement .

- Challenges: Poor crystal growth due to the compound’s planar structure; optimize via slow evaporation in dichloromethane/hexane.

Advanced: How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The carbonitrile group directs electrophiles to the 4-position of the benzothiophene ring .

- Solvent Effects: Simulate using PCM (Polarizable Continuum Model) in acetonitrile to predict regioselectivity in nitration .

- Validation: Compare computed ¹H NMR shifts (GIAO method) with experimental data to refine accuracy .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Case Study: Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in kinase inhibition assays).

- Hypothesis: Solubility differences (DMSO vs. aqueous buffer) affect ligand-receptor binding.

- Validation:

Measure solubility via nephelometry.

Use surface plasmon resonance (SPR) to quantify binding kinetics in varying solvents .

Advanced: What strategies mitigate impurities during large-scale synthesis, and how are they quantified?

Methodological Answer:

-

Common Impurities:

Impurity Source Detection Method 5-Nitro derivative Over-nitration HPLC (retention time 8.2 min) Des-cyano analog Incomplete cyanation LC-MS (m/z 229) -

Mitigation:

- Use stoichiometric HNO₃ at 0°C to limit over-nitration.

- Add NaCN in aliquots to ensure complete cyanation .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications:

- Replace -CF₃ with -Cl or -CH₃ to assess electronic effects.

- Vary the carbonitrile position (e.g., 5- vs. 6-cyano).

- Biological Testing:

- Enzyme Assays: Measure IC₅₀ against target kinases (e.g., EGFR T790M).

- Cellular Uptake: Use fluorescent tagging (BODIPY conjugate) and confocal microscopy .

- Data Analysis: Multivariate regression to correlate logP, Hammett constants, and bioactivity .

Advanced: What mechanistic insights explain its stability under acidic conditions?

Methodological Answer:

- Degradation Pathways:

- Acid hydrolysis of the carbonitrile group to amide (-CONH₂).

- Trifluoromethyl group remains intact due to strong C-F bonds.

- Kinetic Studies:

- Conduct pH-rate profiling (pH 1–5) with HPLC monitoring.

- Activation energy (Eₐ) calculated via Arrhenius plot: ~45 kJ/mol .

- Stabilization: Formulate as a lyophilized powder (pH 6.5 buffer) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.